Daunosamnyl-daunorubicin is classified as an anthracycline antibiotic and is part of a larger family of compounds that are primarily used in chemotherapy for various types of cancer, particularly leukemias. It is synthesized from daunorubicin, which is produced through microbial fermentation processes involving species of Streptomyces . The compound's full IUPAC name is (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione .
The synthesis of Daunosamnyl-daunorubicin involves several steps that typically include the modification of the daunorubicin structure to enhance its therapeutic efficacy and reduce side effects. The synthesis can be achieved through:
The synthesis process requires precise control over reaction conditions such as temperature, pH, and reaction time to optimize yields and purity.
Daunosamnyl-daunorubicin has a molecular formula of CHNO and a molecular weight of approximately 656.7 g/mol . The structure features:
The stereochemistry is critical for its interaction with biological targets; thus, the configuration at various chiral centers must be maintained during synthesis.
Daunosamnyl-daunorubicin participates in several chemical reactions relevant to its function as an antineoplastic agent:
These reactions are fundamental to its mechanism of action in cancer therapy.
Daunosamnyl-daunorubicin exerts its therapeutic effects primarily through:
The cumulative effect of these mechanisms results in significant antitumor activity.
Daunosamnyl-daunorubicin exhibits several important physical and chemical properties:
These properties are crucial for its formulation as a therapeutic agent.
Daunosamnyl-daunorubicin is primarily used in oncology for treating various forms of leukemia and other cancers. Its applications include:
The biosynthesis of daunosamnyl-daunorubicin is governed by the dau biosynthetic gene cluster (BGC) in Streptomyces species, notably S. peucetius and S. sp. strain C5. This cluster spans approximately 30 kb and encodes enzymes for aglycone assembly, daunosamine biosynthesis, glycosylation, and tailoring reactions [1] [7]. Key genes include:
The dau cluster exhibits a bidirectional arrangement, with dauC and dauD transcribed divergently. Functional complementation studies confirm that dauC restores AAMT activity in blocked mutants, while dauK expression in S. lividans confers 4-O-methyltransferase activity [1].
Table 1: Core Genes in the Daunorubicin BGC
Gene | Function | Enzyme Class | Catalytic Role |
---|---|---|---|
dauC | Aklanonic acid methylation | Methyltransferase | C-11 methylation of aklanonic acid |
dauD | Ring cyclization | Cyclase | Forms tetracyclic anthraquinone |
dauK | O-Methylation | Methyltransferase | 4-O-methylation of carminomycin |
dnrS | Glycosylation | Glycosyltransferase | Attaches daunosamine to ε-rhodomycinone |
Daunorubicin biosynthesis initiates with the Type II PKS minimal complex (KSα-KSβ-ACP), which assembles the decaketide backbone from propionyl-CoA starter units and nine malonyl-CoA extender units [7]. Modular engineering of this pathway enables structural diversification:
Table 2: Type II PKS Engineering Strategies for Anthracycline Diversification
Target Module | Engineering Approach | Chemical Outcome | Yield Change |
---|---|---|---|
Starter unit | Propionyl-CoA → acetyl-CoA | 13-Deoxydaunorubicin | 35% reduction |
Ketoreduction (KR) | dauG knockout | 9-Keto-aklanonic acid | Not detected in WT |
Cyclization | Heterologous dauI expression | Accelerated aklaviketone formation | 2.1-fold increase |
Glycosyltransferase DnrS (or DauS) catalyzes the β-1,4 linkage between L-daunosamine and the aglycone ε-rhodomycinone, forming rhodomycin D—a direct precursor to daunorubicin [1] [3]. Key mechanistic insights include:
Table 3: Glycosyltransferases in Anthracycline Biosynthesis
Enzyme | Host Strain | Sugar Specificity | Aglycone Acceptor |
---|---|---|---|
DnrS/DauS | S. peucetius | TDP-L-daunosamine | ε-Rhodomycinone |
AknS | S. galilaeus | TDP-L-2-deoxyfucose | Aklavinone |
UrdGT2 | S. fradiae | TDP-D-olivose | Urdamycin E |
Epigenetic modifiers fine-tune dau BGC expression through chromatin remodeling and histone modifications:
Precise genome editing using CRISPR-Cas9 accelerates the engineering of daunorubicin-producing strains:
Table 4: CRISPR-Cas9 Editing Efficiency in Streptomyces spp.
Target Gene | sgRNA Design | Edit Type | Efficiency (%) |
---|---|---|---|
dauC | Standard sgRNA | Knockout | 22.4 |
dauC | Extended duplex + T4C | Knockout | 78.9 |
dauD-dauK | Multiplexed sgRNAs | Deletion | 55.9 |
act cluster | dCas9-σ^54^ fusion | Activation | 41.3 |
Table 5: Multi-Target CRISPR Strategies for Pathway Optimization
Strategy | Targets | Outcome | Titer Enhancement |
---|---|---|---|
Competing BGC deletion | act, red, cpk | Reduced metabolic competition | 40% increase |
Promoter swapping | dauK, dnrS | Coordinated expression | 3.2-fold increase |
Heterologous cluster integration | oxyT (oxytetracycline) | Novel glycosylated analogs | 89 mg/L CDCHD* |
*CDCHD: 2-carboxamido-2-deacetyl-chelocardin [7]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7